molecular formula C10H10FNO3S B11762416 8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1

8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1

Cat. No.: B11762416
M. Wt: 243.26 g/mol
InChI Key: CNVKLVICQKUONO-UHFFFAOYSA-N
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Description

8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 is a synthetic organic compound that belongs to the class of fluorinated heterocycles. This compound is characterized by the presence of a fluorine atom and two methyl groups attached to a dihydro-2H-1 ring structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound, followed by the introduction of methyl groups through alkylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. For example, the fluorination step may involve the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 8-fluoro-4,6-dimethyl-2H-1-ketone, while reduction can produce this compound-ol .

Scientific Research Applications

8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both fluorine and methyl groups in this compound imparts unique steric and electronic effects, making it a valuable compound for studying structure-activity relationships. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds .

Properties

Molecular Formula

C10H10FNO3S

Molecular Weight

243.26 g/mol

IUPAC Name

8-fluoro-4,6-dimethyl-1,1-dioxo-1λ6,4-benzothiazin-3-one

InChI

InChI=1S/C10H10FNO3S/c1-6-3-7(11)10-8(4-6)12(2)9(13)5-16(10,14)15/h3-4H,5H2,1-2H3

InChI Key

CNVKLVICQKUONO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)F)S(=O)(=O)CC(=O)N2C

Origin of Product

United States

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